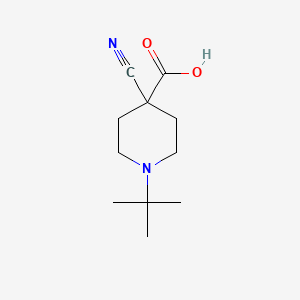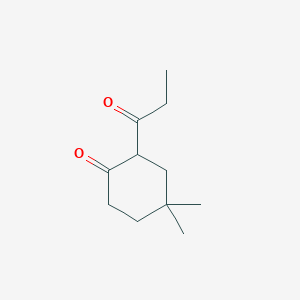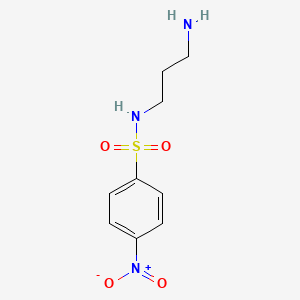![molecular formula C11H23NO B13304252 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13304252.png)
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is also known by its synonym, cyclohexanol, 2-[(1,2-dimethylpropyl)amino]- . This compound is characterized by the presence of a cyclohexanol ring substituted with a 3-methylbutan-2-ylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbutan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be investigated for its potential therapeutic effects or as a precursor for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group can participate in various chemical interactions. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: Similar structure but lacks the amino group.
2-Aminocyclohexanol: Similar structure but with a different alkyl substitution on the amino group.
3-Methylbutan-2-amine: Contains the same amino group but lacks the cyclohexanol ring.
Uniqueness
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol is unique due to the combination of a cyclohexanol ring and a 3-methylbutan-2-ylamino group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications .
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2-(3-methylbutan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)9(3)12-10-6-4-5-7-11(10)13/h8-13H,4-7H2,1-3H3 |
Clave InChI |
DTZHWCAYRYVNBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)
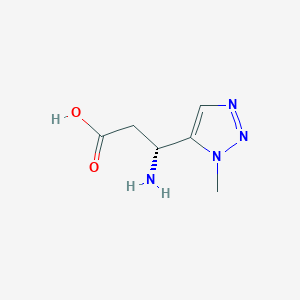
![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)
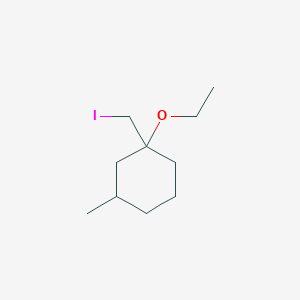
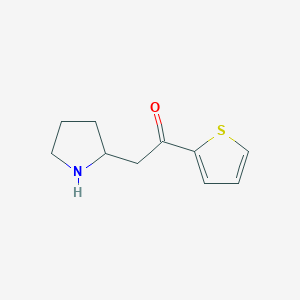
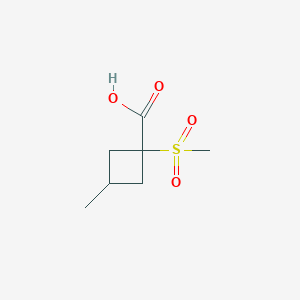
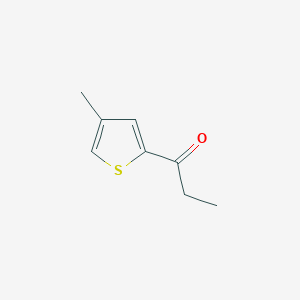
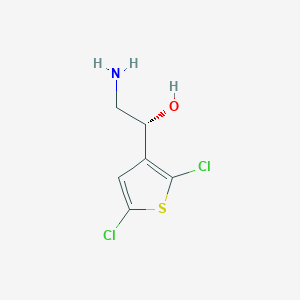
![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)
